molecular formula C19H30BNO5 B12092338 tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B12092338
M. Wt: 363.3 g/mol
InChI Key: WKEKWAKNSGCGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate: is a chemical compound with the following molecular formula:

C21H33BN2O5\text{C}_{21}\text{H}_{33}\text{BN}_2\text{O}_5C21​H33​BN2​O5​

and a molecular weight of 404.31 g/mol . It belongs to the class of pyrrolidine derivatives and contains a boron atom.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction between a furan derivative and a boronic acid derivative. The specific synthetic route may vary, but it typically includes the following steps:

    Borylation: The furan ring undergoes borylation using a boronic acid reagent.

    Coupling Reaction: The borylated furan reacts with tert-butyl piperidine-1-carboxylate to form the desired compound.

Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound through specialized suppliers .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions can occur at the furan or pyrrolidine ring.

    Reduction: Reduction of the carbonyl group may yield different derivatives.

Common Reagents and Conditions:

    Borylation: Boronic acids, palladium catalysts, and base.

    Coupling Reaction: tert-Butyl piperidine-1-carboxylate, base, and suitable coupling agents.

Major Products: The major products depend on the specific reaction conditions and substituents. These could include various pyrrolidine-furan hybrids or derivatives.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Researchers explore its potential as a drug candidate.

    Industry: Its unique structure may have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate lies in its specific combination of furan and pyrrolidine moieties. Similar compounds include:

    tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:

    tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate:

    tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)azetidine-1-carboxylate:

Properties

Molecular Formula

C19H30BNO5

Molecular Weight

363.3 g/mol

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-11-10-13(12-21)14-8-9-15(23-14)20-25-18(4,5)19(6,7)26-20/h8-9,13H,10-12H2,1-7H3

InChI Key

WKEKWAKNSGCGOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.